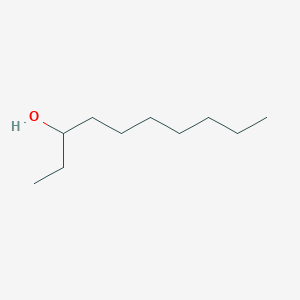

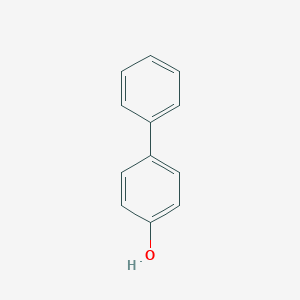

![molecular formula C19H19NO B075583 螺[2H-1-苯并吡喃-2,2'-[2H]吲哚], 1',3'-二氢-1',3',3'-三甲基- CAS No. 1485-92-3](/img/structure/B75583.png)

螺[2H-1-苯并吡喃-2,2'-[2H]吲哚], 1',3'-二氢-1',3',3'-三甲基-

描述

Synthesis Analysis

The synthesis of 1',3',3'-trimethyl-6-hydroxy-spiro[2H-1-benzopyran-2,2'-indoline] and its derivatives involves conventional synthetic routes. Copolymerization with methyl methacrylate has been carried out in solvents like tetrahydrofuran or toluene using 2,2'-azobisisobutyronitrile as an initiator. These materials' structures have been investigated using various NMR spectroscopy techniques (Moniruzzaman, Fernando, & Bellamy, 2006).

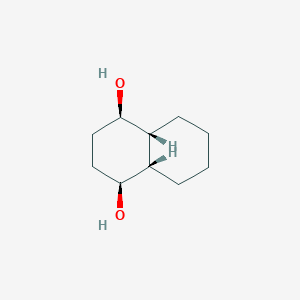

Molecular Structure Analysis

The molecular structure of these spiropyran-based compounds exhibits complex configurations, as evidenced by the detailed assignments and interpretations from DEPT-135, HCCOSW, and COSY45 NMR experiments. This intricate structure is pivotal in understanding the compound's photochromic and chemical properties (Moniruzzaman, Fernando, & Bellamy, 2006).

Chemical Reactions and Properties

These compounds exhibit photoreversible color changes in organic solvents, a characteristic known as photochromism. For instance, derivatives like 1,3,3-trimethylspiro[indoline-2,2'-benzopyran]-8'-carboxylic acid show reverse photochromism in polar solvents, a phenomenon where the compound exhibits a deep color that is bleached by irradiation with visible or ultraviolet light, with the color reappearing thermally once the irradiation ceases (Shimizu, Kokado, & Inoue, 1969).

Physical Properties Analysis

The study of physical properties, such as photochromism, reveals the compound's behavior under UV light irradiation. These compounds transition between their spiro and merocyanine forms, a process influenced by the solvent used. The kinetics and thermodynamics of these transitions have been studied to understand the efficiency and stability of the photochromic effect (Holm, Rini, Nibbering, & Fidder, 2003).

Chemical Properties Analysis

The chemical properties, such as the reaction kinetics and mechanisms, highlight the compound's potential in various applications. The thermal isomerization rates, for example, provide insight into the stability and reactivity of the compound under different conditions. Understanding these properties is essential for potential applications in photoresponsive materials and molecular switches (Nishimura, Miyake, & Sueishi, 1989).

科学研究应用

合成和结构研究

螺吡喃基化合物(包括 1',3',3'-三甲基-6-羟基-螺[2H-1-苯并吡喃-2,2'-吲哚]及其单体和共聚物)因其光响应特性而被合成。使用各种核磁共振光谱技术对这些材料进行了研究,以了解其复杂的结构 (Moniruzzaman, Fernando, & Bellamy,2006)。

聚(甲基丙烯酸甲酯)中的光物理性质

螺吡喃化合物在聚(甲基丙烯酸甲酯)中的表征研究揭示了它们的光物理性质。这些研究展示了温度如何影响这些材料的失活及其作为低成本杀菌紫外线指示剂的潜力 (Bonefacino 等人,2013)。

热力学性质

确定了 1',3',3'-三甲基-6-硝基螺[2H-1-苯并吡喃-2,2'-(2H)-吲哚]在一定温度范围内的热容和热力学函数,提供了有关其热行为的宝贵数据 (Kulagina 等人,2004)。

量子力学计算

在 DFT 水平上对 1',3',3'-三甲基-6-硝基-螺[2H-1-苯并吡喃-2,2'-[2H]吲哚]进行了量子力学计算,提供了对其热反应和热力学参数的见解 (Cottone, Noto, & Manna,2004)。

光响应螺吡喃和花菁对

对光响应螺吡喃和花菁在不同溶剂中的结构和热化学性质的研究提供了对它们的稳定性、熵、部分原子电荷和键长的见解 (Balasubramanian 等人,2012)。

微波促进合成

一项研究展示了使用微波辐射合成螺[吲哚-吡喃咪唑]和螺[吲哚-吡喃苯并吡喃],揭示了高效且可控的合成过程 (Dandia 等人,2003)。

作用机制

Mode of Action

It is known as a photochromic compound , which means it can reversibly change its color when exposed to light. This property suggests that it may interact with its targets in a light-dependent manner.

Action Environment

The action of 1,3,3-Trimethylindolinobenzopyrylospiran is likely influenced by environmental factors such as light, given its photochromic properties

属性

IUPAC Name |

1',3',3'-trimethylspiro[chromene-2,2'-indole] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c1-18(2)15-9-5-6-10-16(15)20(3)19(18)13-12-14-8-4-7-11-17(14)21-19/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTCZDFGLUDUQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C13C=CC4=CC=CC=C4O3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883683 | |

| Record name | Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl- | |

CAS RN |

1485-92-3 | |

| Record name | 1,3,3-Trimethylindolinobenzospiropyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1485-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,3-Trimethylindolinobenzospiropyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001485923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1485-92-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How were the solid-state properties of the stabilized merocyanine forms analyzed in the study?

A: The researchers employed a combination of techniques to investigate the characteristics of the stabilized merocyanine crystals. Thermal gravimetric analysis (TGA) was used to study the thermal stability and decomposition behavior of the crystals. [] This helps determine the temperature range within which the stabilized form remains stable.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。